2,2'-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole)
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Overview
Description
2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by its unique structure, which includes two pyrrole rings connected by a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a butane-1,1-diyl precursor under specific conditions. One common method includes the use of a base to deprotonate the pyrrole, followed by the addition of the butane-1,1-diyl precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole rings.
Scientific Research Applications
2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
- 1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
2,2’-(Butane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
921624-98-8 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-methyl-2-[1-(1-methylpyrrol-2-yl)butyl]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-4-7-12(13-8-5-10-15(13)2)14-9-6-11-16(14)3/h5-6,8-12H,4,7H2,1-3H3 |
InChI Key |
TYHPLAXFDUJYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CN1C)C2=CC=CN2C |
Origin of Product |
United States |
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